N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide
Description
N-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a synthetic small molecule featuring a 1,3-oxazinan core substituted with a 4-chlorobenzenesulfonyl group and an ethanediamide linker. The compound’s structure combines sulfonamide and pyridine moieties, which are pharmacologically significant for their roles in enzyme inhibition and receptor binding. Its synthesis likely involves multi-step organic reactions, including sulfonylation, nucleophilic substitution, and amidation, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O5S/c20-15-2-4-16(5-3-15)30(27,28)24-10-1-11-29-17(24)13-23-19(26)18(25)22-12-14-6-8-21-9-7-14/h2-9,17H,1,10-13H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHPKLUSTPRDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the oxazinan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: The oxazinan intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Attachment of the pyridinyl group: The final step involves the coupling of the sulfonylated oxazinan with a pyridinylmethylamine derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The oxazinan and pyridinyl groups may contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of ethanediamide derivatives with 1,3-oxazinan scaffolds. Below is a detailed comparison with key analogs:
Structural Analogues with Varied Substituents
Key Differences and Implications
- Sulfonyl Group Variations :
- 4-Chlorobenzenesulfonyl (target compound): Enhances electrophilicity and stability due to chlorine’s electron-withdrawing effect, favoring interactions with nucleophilic enzyme residues .
- 4-Fluorobenzenesulfonyl (): Fluorine’s smaller size and high electronegativity may reduce steric hindrance, improving binding to hydrophobic pockets .
- Alkyl Chains (e.g., 2-methylpropyl in ): Increase lipophilicity, which may improve blood-brain barrier penetration but reduce solubility.
Biological Activity
N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Oxazinan Ring : A six-membered heterocyclic ring containing nitrogen and oxygen.
- Chlorobenzenesulfonyl Group : A sulfonamide moiety that enhances pharmacological properties.
- Pyridinyl Group : A nitrogen-containing aromatic ring that contributes to the compound's interaction with biological targets.
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 366.86 g/mol.
Research indicates that this compound exhibits significant activity against various biological targets, particularly in cancer treatment and antimicrobial applications. The mechanisms include:
- Inhibition of BET Bromodomains : The compound acts as an inhibitor of bromodomain and extraterminal (BET) proteins, which are involved in regulating gene expression related to cancer progression. This inhibition can lead to reduced tumor growth and proliferation .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, particularly against certain bacterial strains, enhancing its potential as an antibiotic agent .
1. Cancer Treatment
A study demonstrated that derivatives similar to this compound effectively inhibited cancer cell lines by disrupting the interaction between BET proteins and acetylated histones. This led to apoptosis in several types of cancer cells, including breast and prostate cancer .
2. Antimicrobial Activity
In another investigation, the compound was tested against various microbial strains, showing promising results in inhibiting growth. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics, suggesting its potential use in treating infections caused by resistant strains .
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Pathway | Effectiveness | Reference |
|---|---|---|---|
| BET Inhibition | Cancer Cell Lines | High | |
| Antimicrobial | Various Bacterial Strains | Moderate to High |
Table 2: Related Compounds and Their Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
